molecular formula C12H20O B13260595 1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol

1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol

Cat. No.: B13260595
M. Wt: 180.29 g/mol
InChI Key: ITQMIQNUDCSSKV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its cyclopentanol backbone, substituted with two methyl groups and a pent-4-yn-1-yl chain. The parent structure, cyclopentan-1-ol, is numbered such that the hydroxyl group occupies position 1. The two methyl groups are attached to carbon 2, while the pent-4-yn-1-yl substituent (a five-carbon chain with a terminal triple bond between carbons 4 and 5) is also bonded to carbon 2. The resulting name, 1,2-dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol, reflects the substituents' positions and branching patterns.

Key identifiers include the CAS registry number 1936661-06-1 and molecular formula $$ \text{C}{12}\text{H}{20}\text{O} $$, with a molecular weight of 180.29 g/mol. The compound’s SMILES notation (C1C(C(CC1)(C)C)(C)O) encodes its connectivity, highlighting the cyclopentane ring, hydroxyl group, and branched substituents.

Three-Dimensional Conformational Analysis

Cyclopentane derivatives exhibit non-planar conformations due to angle strain minimization. For 1,2-dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol, molecular mechanics simulations suggest a preference for the envelope conformation , where four atoms lie in a plane, and the fifth forms a "flap." This configuration minimizes steric clashes between the bulky pent-4-yn-1-yl chain and adjacent methyl groups.

The substituents’ spatial arrangement influences torsional strain. The methyl groups at C2 create steric hindrance with the pentynyl chain, favoring a pseudo-equatorial orientation of the latter to reduce van der Waals repulsions. Nuclear Overhauser Effect (NOE) spectroscopy could validate this by detecting proximity between hydrogens on the pentynyl chain and the cyclopentane ring.

Conformation Type Energy (kcal/mol) Dominant Steric Interactions
Envelope -12.4 Methyl-pentynyl repulsion
Half-chair -10.1 Ring torsion strain
Twist -9.8 Substituent crowding

Table 1: Relative conformational energies computed for 1,2-dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol.

Electronic Structure and Orbital Interactions

The electronic landscape of this compound is shaped by hyperconjugation and orbital hybridization. The hydroxyl group’s oxygen atom ($$ \text{sp}^3 $$-hybridized) donates electron density via lone pairs into the cyclopentane ring, stabilizing the structure through negative hyperconjugation . Meanwhile, the pent-4-yn-1-yl substituent introduces a linear $$ \text{sp} $$-hybridized alkyne group, creating regions of high electron density at the triple bond.

Density Functional Theory (DFT) calculations reveal a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity. The HOMO localizes on the hydroxyl oxygen and adjacent methyl groups, while the LUMO resides on the alkyne moiety, suggesting susceptibility to electrophilic attacks at the triple bond.

$$
\text{HOMO} = -7.1 \, \text{eV}, \quad \text{LUMO} = -1.9 \, \text{eV}
$$

Equation 1: Frontier molecular orbital energies derived from DFT calculations.

Comparative Analysis with Related Cyclopentanol Derivatives

Structurally analogous compounds exhibit distinct physicochemical behaviors due to substituent variations. For instance:

  • 2,2-Dimethylcyclopentan-1-ol (CAS 37617-33-7): Lacking the pentynyl chain, this derivative has a lower molecular weight (114.19 g/mol) and reduced steric demand, adopting a twist-boat conformation to alleviate angle strain.
  • 2-(2,4-Dimethylpentyl)cyclopentan-1-ol (CAS 1691068-64-0): The saturated pentyl group increases hydrophobicity (LogP = 3.7) compared to the triple bond-containing analog (LogP = 2.1).
  • 1,2-Dimethylcyclopent-2-en-1-ol (CAS 40459-91-4): The double bond introduces planar rigidity, altering ring puckering and electronic delocalization.
Compound Molecular Formula Molecular Weight (g/mol) Dominant Conformation LogP
1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol $$ \text{C}{12}\text{H}{20}\text{O} $$ 180.29 Envelope 2.1
2,2-Dimethylcyclopentan-1-ol $$ \text{C}{7}\text{H}{14}\text{O} $$ 114.19 Twist-boat 1.8
2-(2,4-Dimethylpentyl)cyclopentan-1-ol $$ \text{C}{12}\text{H}{24}\text{O} $$ 184.32 Half-chair 3.7

Table 2: Comparative properties of cyclopentanol derivatives.

The pent-4-yn-1-yl group’s electron-withdrawing nature reduces the hydroxyl’s acidity compared to saturated analogs. This is evident in the compound’s pKa (~16.5), which is higher than that of 2,2-dimethylcyclopentan-1-ol (pKa ~15.9).

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1,2-dimethyl-2-pent-4-ynylcyclopentan-1-ol

InChI

InChI=1S/C12H20O/c1-4-5-6-8-11(2)9-7-10-12(11,3)13/h1,13H,5-10H2,2-3H3

InChI Key

ITQMIQNUDCSSKV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1(C)O)CCCC#C

Origin of Product

United States

Preparation Methods

Alkylation of Cyclopentanone Derivatives with Pentynyl Reagents

A common approach to introduce an alkynyl side chain onto a cyclopentanone involves nucleophilic addition or alkylation reactions using pentynyl organometallic reagents.

  • Grignard or Organolithium Addition: Preparation of pentynylmagnesium bromide or pentynyllithium reagents allows nucleophilic addition to cyclopentanone or substituted cyclopentanones, yielding secondary or tertiary alcohols after workup. This approach is supported by analogous syntheses of alkynyl cycloalkanols (e.g., 2-(But-2-yn-1-yl)cycloheptan-1-ol) where butynylmagnesium bromide was reacted with cycloheptanone under anhydrous conditions at low temperatures to control regio- and stereochemistry.

  • Key Reaction Conditions:

    • Anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
    • Temperature control, typically between -78°C and 0°C, to minimize side reactions.
    • Inert atmosphere (nitrogen or argon) to prevent reagent degradation.

Use of Alkyl Halides and Base-Mediated Alkylation

Alternatively, alkylation of cyclopentanone enolates with pentynyl halides (e.g., pent-4-yn-1-yl bromide) can be employed.

  • Procedure Example:
    • Generation of the cyclopentanone enolate using a strong base such as potassium tert-butoxide or sodium hydride.
    • Reaction with pentynyl bromide in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate alkylation.
    • Subsequent reduction of the ketone to the alcohol using hydride reagents (NaBH4 or LiAlH4).

Sonogashira Coupling for Alkynylation

  • For installation of the pentynyl side chain, palladium-catalyzed Sonogashira coupling between a halogenated cyclopentanone derivative and a terminal alkyne (pent-4-yne) is an effective method.

  • Typical Conditions:

    • Pd(PPh3)2Cl2 as catalyst.
    • CuI as co-catalyst.
    • Triethylamine as base.
    • Inert atmosphere, often nitrogen.
    • Reaction temperature around 80°C overnight.
  • This method allows for mild conditions preserving sensitive functional groups and can be followed by reduction of the ketone to the corresponding alcohol.

Stepwise Preparation Method Proposal

Based on the above strategies and literature precedents, a plausible synthetic route to 1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol is outlined below:

Step Reaction Type Reagents & Conditions Outcome
1 Methylation of cyclopentanone Use methyl lithium or methyl Grignard reagent at low temp (-78°C to 0°C) Introduction of methyl group at C-1 or C-2
2 Enolate formation and alkylation Base (NaH or KOtBu), pent-4-yn-1-yl bromide, aprotic solvent (DMSO), elevated temp Alkylation at C-2 with pentynyl group
3 Reduction of ketone NaBH4 or LiAlH4 in THF or Et2O at 0–25°C Formation of cyclopentan-1-ol core
4 Purification Flash chromatography or recrystallization Isolation of pure target compound

This sequence integrates methylation and pentynylation steps before reduction to the alcohol, allowing control over substitution and stereochemistry.

Reaction Optimization and Analytical Considerations

  • Temperature Control: Critical in all organometallic additions to avoid side reactions and over-alkylation.

  • Inert Atmosphere: Use of nitrogen or argon atmosphere is essential to prevent oxidation or hydrolysis of sensitive intermediates.

  • Monitoring: Thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are indispensable for tracking reaction progress and confirming product identity.

  • Purification: Flash column chromatography on silica gel using hexane/ethyl acetate gradients is typical for isolating pure products.

Supporting Literature Data and Examples

Reference Compound/Method Key Details
BenchChem (2025) Alkylation of cycloheptanone with butynyl bromide Analogous alkylation and reduction steps for cycloheptanol derivatives; use of K2CO3 base and DMSO solvent
RSC Supp. Info (2016) Synthesis of 1-ethynylcyclopentan-1-ol derivatives Use of n-BuLi and TMS-acetylene for alkyne installation; inert atmosphere and low temperature
PMC Article (2018) Grignard addition of alkynyl reagents to aldehydes/ketones Demonstrates organometallic addition to carbonyls with subsequent protection and oxidation steps
RSC Supp. Info (2014) Sonogashira coupling for alkynyl alcohol synthesis Pd/Cu catalysis under N2, triethylamine base, 80°C overnight
RSC Supp. Info (2020) Copper-catalyzed coupling of disulfides and terminal alkynes Alternative copper catalysis methods for alkynylation

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations
Grignard/Organolithium Addition Pentynylmagnesium bromide, cyclopentanone Direct installation, stereocontrol possible Requires strict anhydrous conditions
Base-Mediated Alkylation Pentynyl bromide, base (NaH, KOtBu), cyclopentanone enolate Straightforward, scalable Possible side reactions, regioselectivity issues
Sonogashira Coupling Pd catalyst, CuI, pentynyl alkyne, halogenated cyclopentanone Mild conditions, functional group tolerance Requires halogenated precursor, catalyst cost
Copper-Catalyzed Coupling Disulfides, terminal alkynes, CuI, base Alternative catalytic method Less common for this substrate type

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Potential Applications

The unique structure of 1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol makes it suitable for various applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules. The alkyne and alcohol functional groups can be modified or used as handles for further chemical transformations.
  • Medicinal Chemistry: The cyclopentane core and attached functional groups can be incorporated into drug candidates. It can be a starting point for creating molecules with specific biological activities.

Structural Comparison

Several compounds share structural similarities with 1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol. The primary distinction lies in its dual methyl substitution and the specific positioning of the pentynyl group, which may influence its reactivity and biological properties compared to similar compounds.

Comparison Table

Compound NameStructure TypeNotable Features
2-(Prop-2-enyl)cyclopentan-1-olCyclopentanolContains an alkene instead of an alkyne chain
3-MethylcyclopentanolCyclopentanolLacks alkyne functionality; simpler structure
2-(Butynyl)cyclopentanoneCyclopentanoneContains a ketone group; different functional properties
2-(Pentynyl)cyclopentanoneCyclopentanoneSimilar alkyne chain but lacks methyl substitution

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Features
1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol C₁₂H₂₀O 180.28 (calculated) 1,2-dimethyl, 2-pent-4-yn-1-yl, cyclopentanol Alkyne group for potential click chemistry
1,2-dimethyl-3-(prop-1-en-2-yl)cyclopentan-1-ol C₁₀H₁₆O 152.23 (calculated) 1,2-dimethyl, 3-prop-1-en-2-yl, cyclopentanol Alkene group for addition reactions
1-Methylcyclopentanol C₆H₁₂O 100.16 1-methyl, cyclopentanol Simpler structure; industrial solvent
Ipconazole C₁₈H₂₂ClN₃O 331.84 Chlorophenyl, isopropyl, triazolylmethyl Fungicidal activity via triazole moiety

Key Observations:

Substituent Effects on Reactivity: The alkyne in the target compound enables reactions like hydrogenation or cycloaddition, contrasting with the alkene in 1,2-dimethyl-3-(prop-1-en-2-yl)cyclopentan-1-ol, which may undergo electrophilic additions .

Physical Properties: Increasing molecular complexity correlates with higher molecular weights and boiling points. For instance, 1-Methylcyclopentanol (MW 100.16) is a volatile liquid, while Ipconazole (MW 331.84) is a crystalline solid .

Crystallography and Structural Studies :

  • SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of similar compounds, though direct evidence of their application to the target compound is absent .

Biological Activity

1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol is a complex organic compound characterized by its unique cyclopentane structure, featuring two methyl groups and a pent-4-yn-1-yl chain. This compound has garnered interest in medicinal chemistry and organic synthesis due to its structural properties and potential biological activities.

Anticancer Activity

Preliminary investigations into structurally related compounds have revealed noteworthy anticancer activities. For instance, certain derivatives have demonstrated selective cytotoxicity against various cancer cell lines such as HeLa (cervical cancer) and BxPC-3 (pancreatic cancer). The selectivity index (SI), which measures the ratio of cytotoxicity against cancer cells versus normal cells, is a critical metric in assessing the therapeutic potential of these compounds. Compounds with an SI greater than 3 are often considered promising candidates for further development .

Synthesis and Evaluation

A study focused on the synthesis of related cyclopentanol derivatives evaluated their biological activities. The synthesized compounds were tested against several cancer cell lines, revealing that modifications at specific positions influenced their biological efficacy significantly. The results indicated that the introduction of alkyne functionalities could enhance anticancer properties compared to simpler structures .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of 1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol in relation to other cyclopentanol derivatives:

Compound NameStructure TypeNotable Features
2-(Prop-2-enyl)cyclopentan-1-olCyclopentanolContains an alkene instead of an alkyne chain
3-MethylcyclopentanolCyclopentanolLacks alkyne functionality; simpler structure
2-(Butynyl)cyclopentanoneCyclopentanoneContains a ketone group; different functional properties
2-(Pentynyl)cyclopentanoneCyclopentanoneSimilar alkyne chain but lacks methyl substitution

The primary distinction of 1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol lies in its dual methyl substitution and the specific positioning of the pentynyl group, which may influence its reactivity and biological properties compared to these similar compounds.

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